N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-24-17-6-4-16(5-7-17)22-12-10-21(11-13-22)9-8-20-19(23)15-18-3-2-14-25-18/h2-7,14H,8-13,15H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARHZPIHZMRIGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Target Interaction : The primary target of this compound is the alpha1-adrenergic receptor (α1-AR) . This interaction suggests potential applications in modulating cardiovascular functions and neurological pathways.
Biochemical Pathways : Upon binding to α1-AR, the compound may induce:
- Contraction of smooth muscles : Relevant in treating conditions like hypertension.
- Altered neurotransmitter release : Potential implications in mood disorders and anxiety.
Biological Activities
Research has highlighted several biological activities associated with this compound:
Antimicrobial Activity
The compound has demonstrated promising results as an antibacterial agent against various pathogens, indicating its potential use in treating infections. In vitro studies have shown significant antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole .
Antitumor Properties
Preliminary studies suggest that this compound exhibits anticancer activity. It has been evaluated against various cancer cell lines, showing potential in inhibiting cell proliferation. The MTT assay results indicated that the compound effectively reduces the viability of cancer cells .
Anticonvulsant Activity
There is emerging evidence that the compound may possess anticonvulsant properties, which could be beneficial for treating epilepsy and other seizure disorders. Further studies are needed to ascertain its efficacy and safety in this context.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Antitumor | Inhibits proliferation of cancer cell lines | |
| Anticonvulsant | Potential anticonvulsant effects |
Synthetic Routes
The synthesis of this compound typically involves:
Starting Materials :
- 4-Methoxyphenylpiperazine
- 2-Bromoethylthiophene
Reaction Conditions :
- Conducted in aprotic solvents like DMF with potassium carbonate as a base at elevated temperatures.
Purification Techniques :
- Recrystallization and chromatography are employed to ensure high purity levels of the final product.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Evaluation : A study reported that derivatives of similar compounds showed significant antimicrobial activity when tested against clinical isolates, suggesting that modifications to the piperazine structure can enhance efficacy .
- Anticancer Activity Assessment : In vitro tests on human colon cancer cell lines demonstrated that the compound significantly reduced cell viability, with IC50 values indicating potent anticancer properties .
- Pharmacokinetic Studies : In silico docking studies have provided insights into the pharmacokinetics of the compound, revealing favorable ADME properties that support its potential therapeutic applications .
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
The 4-methoxyphenyl group on the piperazine ring is a critical pharmacophore. Modifications to this group significantly alter physicochemical and biological properties:
*Calculated based on molecular formula C₂₃H₂₆N₄O₃S.
Key Insight : The 4-methoxyphenyl group enhances lipophilicity and may improve blood-brain barrier penetration compared to polar sulfonyl or fluorophenyl substituents .
Variations in the Acetamide Side Chain
The thiophen-2-yl acetamide moiety distinguishes the target compound from analogs with thiazole, benzothiazole, or triazole substituents:
Preparation Methods
Synthesis of 4-(4-Methoxyphenyl)Piperazine
Method 1: Nucleophilic Aromatic Substitution
4-Methoxyaniline reacts with bis(2-chloroethyl)amine hydrochloride under reflux in ethanol to form 1-(4-methoxyphenyl)piperazine.
Method 2: Reductive Amination
4-Methoxybenzaldehyde undergoes reductive amination with piperazine using NaBH4 in methanol.
Alkylation to Form N-(2-Aminoethyl)-4-(4-Methoxyphenyl)Piperazine
The piperazine derivative is alkylated with 2-chloroethylamine hydrochloride:
- Reagents : 1-(4-Methoxyphenyl)piperazine, 2-chloroethylamine hydrochloride, K2CO3.
- Conditions : DMF, 90°C, 8 h under N2.
- Workup : Precipitation with ice-water, filtration, and recrystallization in ethanol.
- Yield : 75–80%.
Key Mechanistic Insight :
The reaction proceeds via SN2 nucleophilic substitution, where the piperazine nitrogen attacks the chloroethyl group.
Synthesis of 2-(Thiophen-2-Yl)Acetic Acid
Paal-Knorr Thiophene Synthesis :
- Reactants : 1,4-Dicarbonyl compound (e.g., acetylacetone) and H2S/P4S10.
- Conditions : Toluene, 110°C, 6 h.
- Yield : 70–75%.
Alternative Method :
β-Ketodithioesters react with α-haloketones in aqueous medium to form thiophene derivatives.
Acetamide Formation via Acyl Chloride Coupling
- Activation : 2-(Thiophen-2-yl)acetic acid is treated with thionyl chloride (SOCl2) to form 2-(thiophen-2-yl)acetyl chloride.
- Coupling : React the acyl chloride with N-(2-aminoethyl)-4-(4-methoxyphenyl)piperazine in dichloromethane (DCM) with triethylamine (TEA).
Critical Optimization :
- Excess TEA (2.5 eq) ensures complete deprotonation of the amine.
- Anhydrous conditions prevent hydrolysis of the acyl chloride.
Comparative Analysis of Methodologies
Structural Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Challenges and Optimization Strategies
Piperazine Alkylation Side Reactions
Thiophene Ring Stability
- Issue : Thiophene decomposition under strong acidic conditions.
- Solution : Neutral pH during coupling and low-temperature acyl chloride formation.
Q & A
Q. What are the optimal synthetic routes for N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide, and how can reaction conditions be optimized to improve yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the piperazine core, followed by alkylation and amidation. Key steps include:
- Piperazine Functionalization: Introduce the 4-methoxyphenyl group via nucleophilic substitution under reflux in polar aprotic solvents (e.g., DMF) .
- Ethyl Linker Attachment: React the piperazine intermediate with ethylenediamine derivatives under controlled temperature (60–80°C) to avoid side reactions .
- Thiophene-Acetamide Coupling: Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the thiophene-acetic acid moiety to the ethylenediamine linker .
Optimization Tips: - Monitor reactions via TLC and optimize solvent polarity (e.g., dichloromethane for better separation) .
- Purify intermediates via column chromatography (silica gel, gradient elution) to minimize impurities .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and confirming its structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Confirm the piperazine ring (δ 2.5–3.5 ppm for N-CH₂ protons), thiophene protons (δ 6.8–7.2 ppm), and acetamide carbonyl (δ ~170 ppm) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals and assign stereochemistry .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺ ~428.2 Da) .
- HPLC: Assess purity (>95%) using a C18 column with UV detection at 254 nm .
Q. What preliminary pharmacological targets are hypothesized for this compound based on its structural analogs, and how are these targets validated?
Methodological Answer:
- Hypothesized Targets:
- Serotonin/Dopamine Receptors: The piperazine moiety is common in CNS-targeting ligands (e.g., 5-HT₁A, D₂ receptors) .
- Enzyme Inhibition: The thiophene-acetamide group may inhibit carbonic anhydrase or kinases .
- Validation Methods:
- Radioligand Binding Assays: Screen against receptor panels (e.g., 5-HT₁A in rat cortical membranes) .
- Enzyme Activity Assays: Measure IC₅₀ values using fluorogenic substrates (e.g., CA-II inhibition via esterase activity) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro enzyme inhibition data and cellular activity assays for this compound?
Methodological Answer:
- Assay Condition Discrepancies:
- Adjust buffer pH/ionic strength to mimic intracellular conditions .
- Test membrane permeability using Caco-2 cell monolayers or PAMPA assays .
- Metabolic Stability: Incubate with liver microsomes to assess metabolic degradation (e.g., CYP450-mediated oxidation) .
- Off-Target Effects: Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions .
Q. What computational strategies are employed to model the binding interactions of this compound with putative targets like GPCRs or kinases?
Methodological Answer:
- Molecular Docking:
- Use AutoDock Vina or Schrödinger Glide to dock the compound into receptor crystal structures (e.g., 5-HT₁A PDB: 6WGT) .
- Prioritize poses with hydrogen bonds to conserved residues (e.g., Asp116 in 5-HT₁A) .
- Molecular Dynamics (MD) Simulations:
- Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess binding stability .
- Calculate binding free energy via MM-PBSA/GBSA .
Q. What methodological approaches are used to establish structure-activity relationships (SAR) for varying substituents on the piperazine and thiophene moieties?
Methodological Answer:
- Systematic Substituent Variation:
- Piperazine: Replace 4-methoxyphenyl with halogenated or bulky groups (e.g., 4-fluorophenyl) to modulate receptor selectivity .
- Thiophene: Introduce methyl or nitro groups at the 5-position to enhance π-stacking with kinase ATP pockets .
- Biological Testing:
- Screen analogs against primary targets (e.g., IC₅₀ in enzyme assays) and counter-screens for selectivity .
- Use multivariate analysis (e.g., PCA) to correlate substituent properties (logP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
